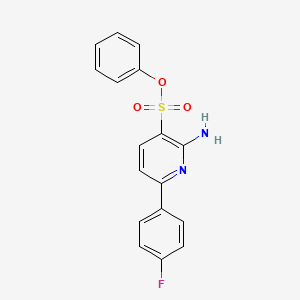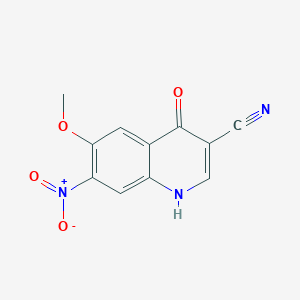![molecular formula C10H9NO B12585744 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine CAS No. 610769-81-8](/img/structure/B12585744.png)
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine is a heterocyclic compound that features a fused ring system combining cyclopentane, pyrrole, and oxazine rings.
Métodos De Preparación
The synthesis of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be achieved through several routes. One notable method involves the diastereoselective synthesis via C-H functionalization. This approach uses a metal-free, benzoic acid-catalyzed reaction of tetrahydroisoquinoline or trypoline with aldehydes under mild conditions . The reaction conditions are typically mild, and the process can be carried out in a one-pot protocol, making it efficient for laboratory synthesis .
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. advancements in synthetic organic chemistry may pave the way for scalable production techniques in the future.
Análisis De Reacciones Químicas
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Mecanismo De Acción
The mechanism of action of 1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of its use .
Comparación Con Compuestos Similares
1H-Cyclopenta[2,3]pyrrolo[2,1-C][1,4]oxazine can be compared with other similar heterocyclic compounds, such as:
Pyrrolo[2,1-C][1,4]benzoxazine: Similar in structure but with a benzene ring fused to the oxazine ring.
Cyclopenta[2,3]pyrrolo[2,1-C][1,4]thiazine: Contains a sulfur atom in place of the oxygen atom in the oxazine ring.
Pyrrolo[2,1-C][1,4]diazine: Features a nitrogen atom in place of the oxygen atom in the oxazine ring.
Propiedades
Número CAS |
610769-81-8 |
|---|---|
Fórmula molecular |
C10H9NO |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
11-oxa-8-azatricyclo[6.4.0.01,5]dodeca-2,4,6,9-tetraene |
InChI |
InChI=1S/C10H9NO/c1-2-9-3-5-11-6-7-12-8-10(9,11)4-1/h1-7H,8H2 |
Clave InChI |
WKEVDPDZFMHMHY-UHFFFAOYSA-N |
SMILES canónico |
C1C23C=CC=C2C=CN3C=CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12585669.png)
![2,2'-[4-(Thiophen-2-yl)pyridine-2,6-diyl]bis(1-oxo-1lambda~5~-pyridine)](/img/structure/B12585674.png)
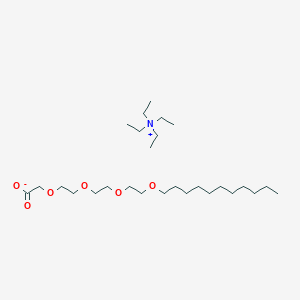

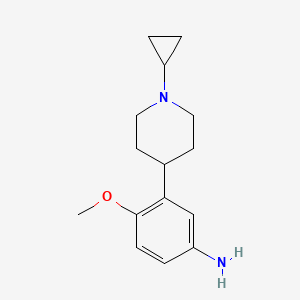
![5-[(pyridin-2-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12585694.png)

![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclohexylbenzene-1-sulfonamide](/img/structure/B12585703.png)
![Bis[2,2-bis(hydroxymethyl)-3-(benzyloxy)propyl] ether](/img/structure/B12585704.png)
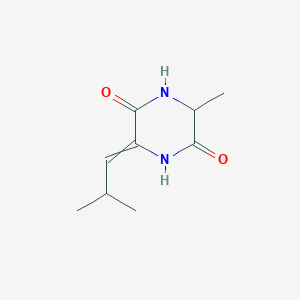
![3-[Ethyl(dimethoxy)silyl]propan-1-amine](/img/structure/B12585738.png)
